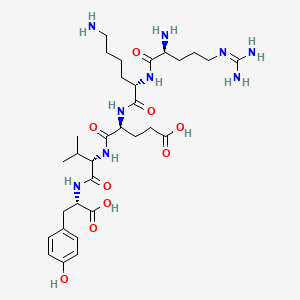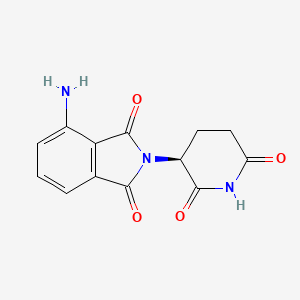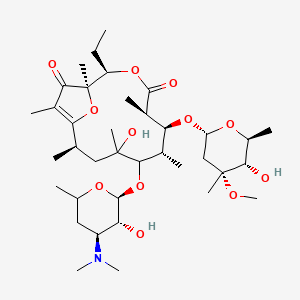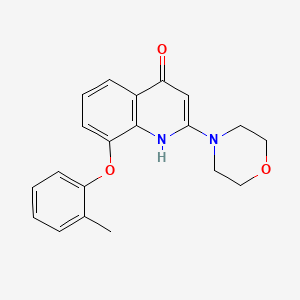
8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one
Übersicht
Beschreibung
TGX-115 is a cell-permeable, potent, and selective inhibitor of PI 3-K isoforms p110ß/p110d.
Wissenschaftliche Forschungsanwendungen
PI3-K Inhibitor
TGX-115 is a cell-permeable and potent PI3-K isomer p110β/p110δ inhibitor . This means it can inhibit the activity of the PI3-K enzyme, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cardiovascular Disease Research
TGX-115 can be used in the study of cardiovascular diseases such as coronary artery occlusion, stroke, acute coronary syndrome, acute myocardial infarction, restenosis, arteriosclerosis and unstable angina . It’s potential to inhibit PI3-K, an enzyme that regulates platelet adhesion, makes it a valuable tool in this field .
Cancer Research
The inhibition of PI3-K by TGX-115 could potentially be used in cancer research. PI3-K is often overactive in cancer cells, leading to increased proliferation and survival of these cells .
Neurological Disorder Research
The PI3-K pathway, which TGX-115 inhibits, is involved in several neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Therefore, TGX-115 could potentially be used in the research of these disorders.
Diabetes Research
The PI3-K pathway also plays a role in insulin signaling . Therefore, TGX-115 could potentially be used in diabetes research, particularly in studying insulin resistance, a key feature of type 2 diabetes .
Aging Research
The PI3-K pathway has been implicated in the aging process . Therefore, TGX-115 could potentially be used in aging research, particularly in studying the molecular mechanisms of aging .
Wirkmechanismus
Target of Action
TGX-115 primarily targets the PI3-K isoforms p110β and p110δ . These are enzymes that play a crucial role in regulating platelet adhesion and inhibiting phosphoinositide (PI) 3-kinase .
Mode of Action
TGX-115 acts as a cytopermeable and potent inhibitor of the PI3-K isoforms p110β and p110δ . It has IC50 values of 0.13 μM for p110β and 0.63 μM for p110δ , indicating its strong inhibitory action against these enzymes.
Biochemical Pathways
The primary biochemical pathway affected by TGX-115 is the PI3K/Akt/mTOR pathway . By inhibiting the PI3-K isoforms, TGX-115 disrupts the normal functioning of this pathway, leading to downstream effects that can influence various cellular processes.
Result of Action
The inhibition of PI3-K isoforms by TGX-115 can lead to a variety of molecular and cellular effects. One key effect is the regulation of platelet adhesion . By inhibiting phosphoinositide 3-kinase, TGX-115 can potentially influence cardiovascular diseases such as coronary artery occlusion, stroke, acute coronary syndrome, acute myocardial infarction, restenosis, arteriosclerosis, and unstable angina .
Eigenschaften
IUPAC Name |
8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYYZGLCNUZWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432609 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one | |
CAS RN |
351071-62-0 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




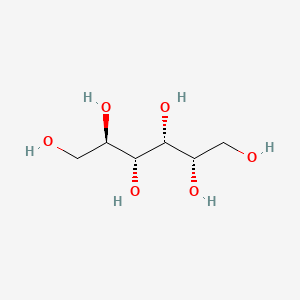
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)


![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)
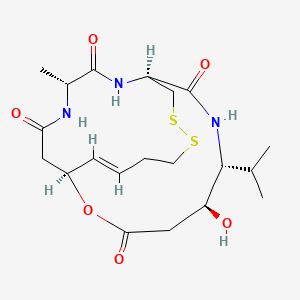
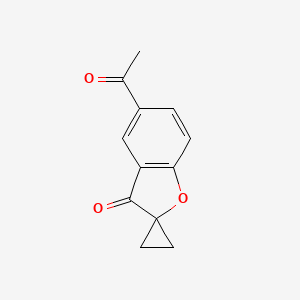
![4-[[2-[(2-Cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B1682173.png)
